1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride
Overview
Description
1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further linked to a hydroxylamine group. This compound is often used in organic synthesis and medicinal chemistry due to its unique properties and reactivity.
Scientific Research Applications
1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including nitrones and hydroxylamines.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Safety and Hazards
Future Directions
The trifluoromethyl group is often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . The medicinal use of the trifluoromethyl group dates from 1928, although research became more intense in the mid-1940s . The trifluoromethyl group can also be added to change the solubility of molecules containing other groups of interest .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride typically involves the reaction of m-(trifluoromethyl)benzyl chloride with hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form nitrones, which are useful intermediates in organic synthesis.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of nitrones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted hydroxylamines.
Mechanism of Action
The mechanism of action of 1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride involves its ability to act as an electrophilic aminating agent. It can form stable intermediates with various nucleophiles, facilitating the formation of carbon-nitrogen bonds. This property makes it valuable in the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals and natural products.
Comparison with Similar Compounds
O-Benzylhydroxylamine hydrochloride: Similar structure but lacks the trifluoromethyl group.
O-(p-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride: Similar structure with the trifluoromethyl group in the para position.
O-(m-(Trifluoromethyl)phenyl)hydroxylamine hydrochloride: Similar structure with the hydroxylamine group directly attached to the benzene ring.
Uniqueness: 1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride is unique due to the presence of the trifluoromethyl group in the meta position, which imparts distinct electronic and steric properties. This makes it particularly useful in fine-tuning the reactivity and selectivity of synthetic transformations.
Properties
IUPAC Name |
O-[[3-(trifluoromethyl)phenyl]methyl]hydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;/h1-4H,5,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEDFEUKJRKFOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CON.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934539 | |
Record name | O-{[3-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60934539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15256-07-2 | |
Record name | Hydroxylamine, O-(m-(trifluoromethyl)benzyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015256072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15256-07-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | O-{[3-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60934539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15256-07-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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